Cas no 2229522-09-0 (3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid)

3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid
- 2229522-09-0
- EN300-1946653
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- Inchi: 1S/C7H10F4O2/c1-3(2)4(5(12)13)7(10,11)6(8)9/h3-4,6H,1-2H3,(H,12,13)
- InChI Key: FLLGVNKYYBOFLI-UHFFFAOYSA-N
- SMILES: FC(C(F)F)(C(C(=O)O)C(C)C)F
Computed Properties
- Exact Mass: 202.06169221g/mol
- Monoisotopic Mass: 202.06169221g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3Ų
- XLogP3: 2.6
3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1946653-0.1g |
3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid |
2229522-09-0 | 0.1g |
$1081.0 | 2023-09-17 | ||
Enamine | EN300-1946653-0.25g |
3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid |
2229522-09-0 | 0.25g |
$1131.0 | 2023-09-17 | ||
Enamine | EN300-1946653-0.05g |
3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid |
2229522-09-0 | 0.05g |
$1032.0 | 2023-09-17 | ||
Enamine | EN300-1946653-0.5g |
3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid |
2229522-09-0 | 0.5g |
$1180.0 | 2023-09-17 | ||
Enamine | EN300-1946653-10.0g |
3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid |
2229522-09-0 | 10g |
$5283.0 | 2023-06-02 | ||
Enamine | EN300-1946653-5.0g |
3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid |
2229522-09-0 | 5g |
$3562.0 | 2023-06-02 | ||
Enamine | EN300-1946653-5g |
3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid |
2229522-09-0 | 5g |
$3562.0 | 2023-09-17 | ||
Enamine | EN300-1946653-10g |
3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid |
2229522-09-0 | 10g |
$5283.0 | 2023-09-17 | ||
Enamine | EN300-1946653-1g |
3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid |
2229522-09-0 | 1g |
$1229.0 | 2023-09-17 | ||
Enamine | EN300-1946653-2.5g |
3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid |
2229522-09-0 | 2.5g |
$2408.0 | 2023-09-17 |
3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid Related Literature
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
Additional information on 3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid
Comprehensive Overview of 3,3,4,4-Tetrafluoro-2-(propan-2-yl)butanoic Acid (CAS No. 2229522-09-0)
3,3,4,4-Tetrafluoro-2-(propan-2-yl)butanoic acid (CAS No. 2229522-09-0) is a fluorinated organic compound gaining significant attention in pharmaceutical and material science research. Its unique structure, featuring a tetrafluoro-substituted butanoic acid backbone and an isopropyl group, makes it a versatile intermediate for synthesizing advanced materials and bioactive molecules. Researchers are increasingly exploring its applications in fluorinated polymers, drug delivery systems, and catalysis, aligning with the growing demand for sustainable and high-performance chemicals.
The compound’s fluorine-rich architecture contributes to its exceptional stability and lipophilicity, properties highly sought after in agrochemicals and pharmaceuticals. Recent studies highlight its potential in designing metabolic-resistant active ingredients, addressing challenges like environmental persistence and efficacy. As industries shift toward green chemistry, 3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid is being evaluated for its compatibility with biodegradable formulations and low-toxicity alternatives.
In material science, this compound serves as a precursor for fluorinated surfactants and coatings, which are critical in water-repellent textiles and corrosion-resistant materials. Its CAS No. 2229522-09-0 is frequently cited in patents related to electronic device encapsulation, reflecting its role in enhancing durability under extreme conditions. With the rise of electric vehicles and renewable energy systems, such materials are pivotal for improving component longevity.
From a synthetic perspective, the compound’s stereochemistry and reactivity offer opportunities for asymmetric catalysis, a hotspot in modern organic chemistry. Researchers are investigating its use in chiral auxiliaries and ligand design, which could streamline the production of enantiomerically pure drugs. Queries like "fluorinated butanoic acid derivatives in medicine" or "CAS 2229522-09-0 applications" underscore its relevance in academic and industrial searches.
Environmental and regulatory considerations also drive interest in 3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid. While fluorinated compounds face scrutiny due to PFAS concerns, this molecule’s shorter carbon chain and degradable potential position it as a safer alternative. Discussions on "sustainable fluorochemicals" and "eco-friendly fluorine substitutes" often reference its structural advantages.
In summary, 3,3,4,4-tetrafluoro-2-(propan-2-yl)butanoic acid (CAS No. 2229522-09-0) represents a cutting-edge intersection of chemistry and innovation. Its multifaceted applications—from life sciences to advanced materials—cater to evolving market needs while addressing sustainability goals. As research progresses, this compound is poised to play a pivotal role in next-generation technologies.
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